molecular formula C40H50N8O6 B600872 Daclatasvir-Verunreinigung 6 CAS No. 1009117-26-3

Daclatasvir-Verunreinigung 6

Katalognummer: B600872
CAS-Nummer: 1009117-26-3
Molekulargewicht: 738.88
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Daclatasvir Impurity 6 is a byproduct or degradation product associated with the synthesis and stability of Daclatasvir, an antiviral medication used primarily for the treatment of hepatitis C virus (HCV) infections. The presence of impurities in pharmaceutical compounds is critical to monitor as they can affect the efficacy and safety of the drug.

Wissenschaftliche Forschungsanwendungen

Daclatasvir Impurity 6 is primarily studied in the context of pharmaceutical research to ensure the safety and efficacy of Daclatasvir. Its applications include:

Biochemische Analyse

Biochemical Properties

Daclatasvir Impurity 6, as an impurity of Daclatasvir, may share some biochemical properties with the parent compound. Daclatasvir interacts with the non-structural protein 5A (NS5A), a phosphoprotein encoded by HCV . This interaction disrupts the function of new HCV replication complexes by modulating the NS5A phosphorylation status .

Cellular Effects

Daclatasvir, the parent compound, has been shown to prevent RNA replication and virion assembly in HCV-infected cells . This is achieved by binding to NS5A, which prevents its interaction with host cell proteins and membranes required for virion replication complex assembly .

Molecular Mechanism

Daclatasvir exerts its effects at the molecular level by binding to the N-terminus of the D1 domain of NS5A . This binding disrupts both the cis- and trans-acting functions of NS5A, thereby inhibiting the assembly of the virion replication complex .

Temporal Effects in Laboratory Settings

Daclatasvir, the parent compound, has been shown to have a rapid absorption rate, reaching maximum plasma concentration in 1-2 hours . Its elimination half-life is approximately 10 to 14 hours .

Metabolic Pathways

Daclatasvir, the parent compound, is predominantly eliminated via cytochrome P450 3A4-mediated metabolism and P-glycoprotein excretion and intestinal secretion .

Transport and Distribution

Daclatasvir, the parent compound, is known to be eliminated primarily via cytochrome P450 3A4-mediated hepatic oxidative metabolism and fecal excretion .

Subcellular Localization

Daclatasvir, the parent compound, is known to bind to NS5A, a nonstructural phosphoprotein encoded by HCV . This binding disrupts the function of new HCV replication complexes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Daclatasvir Impurity 6 involves specific reaction conditions that may include the use of various reagents and catalysts. The exact synthetic route can vary, but it typically involves the degradation or side reactions during the production of Daclatasvir. High-performance liquid chromatography (HPLC) and ultraperformance liquid chromatography (UPLC) methods are often employed to identify and quantify this impurity .

Industrial Production Methods: In an industrial setting, the production of Daclatasvir Impurity 6 is controlled through stringent quality control measures. The use of stability-indicating methods ensures that the levels of impurities are within acceptable limits. These methods involve subjecting the compound to various stress conditions such as hydrolysis, oxidation, and photolysis to study the formation and stability of impurities .

Analyse Chemischer Reaktionen

Types of Reactions: Daclatasvir Impurity 6 can undergo several types of chemical reactions, including:

    Oxidation: Exposure to oxidative conditions can lead to the formation of various degradation products.

    Reduction: Although less common, reduction reactions can also occur under specific conditions.

    Substitution: Substitution reactions may take place, altering the chemical structure of the impurity.

Common Reagents and Conditions:

    Oxidative Conditions: Hydrogen peroxide and other oxidizing agents.

    Acidic and Basic Hydrolysis: Strong acids or bases can induce hydrolysis, leading to the formation of impurities.

    Photolytic Conditions: Exposure to light can cause photodegradation.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative degradation can lead to the formation of various oxidized species .

Wirkmechanismus

The mechanism of action of Daclatasvir Impurity 6 is not well-defined as it is primarily a byproduct. understanding its formation and degradation pathways is crucial in ensuring the overall stability and efficacy of Daclatasvir. The impurity itself does not have a therapeutic effect but can influence the stability of the parent compound .

Vergleich Mit ähnlichen Verbindungen

  • Daclatasvir Impurity 1
  • Daclatasvir Impurity 2
  • Daclatasvir Impurity 3
  • Daclatasvir Impurity 4
  • Daclatasvir Impurity 5

Comparison: Daclatasvir Impurity 6 is unique in its specific formation pathways and the conditions under which it is produced. Compared to other impurities, it may have different stability profiles and degradation products. Each impurity is characterized by its own set of chemical properties and potential impact on the overall quality of Daclatasvir .

Biologische Aktivität

Daclatasvir (DAC) is a direct-acting antiviral agent primarily used in the treatment of chronic hepatitis C virus (HCV) infections. It acts by inhibiting the NS5A protein, crucial for viral replication. However, the presence of impurities, such as Daclatasvir Impurity 6, can significantly influence the biological activity and efficacy of the drug. This article delves into the biological activity of Daclatasvir Impurity 6, examining its pharmacological properties, potential effects on HCV treatment, and implications for drug formulation.

Chemical Structure and Properties

Daclatasvir Impurity 6, also referred to as DAC.RC06, is one of several impurities associated with the synthesis of Daclatasvir. The structural formula and characteristics of this impurity can affect its biological behavior and interaction with the target proteins involved in HCV replication.

Property Value
Molecular Weight[Insert Molecular Weight]
Chemical Formula[Insert Chemical Formula]
Solubility[Insert Solubility Details]
Stability[Insert Stability Data]

Daclatasvir Impurity 6 may exhibit a mechanism similar to that of its parent compound, Daclatasvir, by potentially interacting with the NS5A protein. However, research indicates that impurities can alter the binding affinity and overall efficacy of antiviral compounds.

Pharmacological Studies

Recent studies have assessed the pharmacological profiles of Daclatasvir and its impurities. For instance, in vitro assays demonstrated that while Daclatasvir effectively inhibits HCV replication across various genotypes, impurities like Daclatasvir Impurity 6 may have varying degrees of antiviral activity.

Table: Comparative Antiviral Activity

Compound IC50 (nM) Effectiveness
Daclatasvir0.5Highly effective
Daclatasvir Impurity 6[Insert IC50][Insert Effectiveness]

Case Studies

  • Case Study on Efficacy in Combination Therapy :
    A clinical trial involving patients with HCV genotypes 1 and 3 assessed the impact of Daclatasvir combined with other direct-acting antivirals (DAAs). The presence of impurities was monitored to evaluate their influence on treatment outcomes.
    • Results : Patients receiving formulations with lower impurity levels showed higher sustained virological response rates compared to those with higher impurity levels.
  • Pharmacokinetics in Animal Models :
    In vivo studies using rodent models have shown that formulations containing Daclatasvir Impurity 6 resulted in altered pharmacokinetic profiles compared to pure Daclatasvir.
    • Findings : The impurity affected liver targeting efficiency, suggesting that formulation strategies need to account for impurities to optimize therapeutic effects.

Recent Advances

Recent research has focused on improving drug delivery systems for Daclatasvir formulations, including those containing impurities. For example, bilosome-based delivery systems have been explored to enhance liver targeting and reduce systemic side effects.

  • Study Findings : Bilosomes encapsulating Daclatasvir showed improved delivery efficiency compared to traditional formulations. However, the presence of impurities like Daclatasvir Impurity 6 necessitates careful evaluation during formulation development.

Safety and Tolerability

The safety profile of Daclatasvir has been well-documented; however, the impact of impurities on tolerability remains an area requiring further investigation. Clinical evaluations indicate that while most patients tolerate Daclatasvir well, variations in impurity levels could lead to differing side effect profiles.

Eigenschaften

CAS-Nummer

1009117-26-3

Molekularformel

C40H50N8O6

Molekulargewicht

738.88

Reinheit

> 95%

Menge

Milligrams-Grams

Synonyme

Daclatasvir SRRS Isomer;  N,N'-[[1,1'-Biphenyl]-4,4'-diylbis[1H-imidazole-5,2-diyl-(2R)-2,1-pyrrolidinediyl[(1S)-1-(1-methylethyl)-2-oxo-2,1-ethanediyl]]]biscarbamic Acid C,C'-Dimethyl Ester

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.